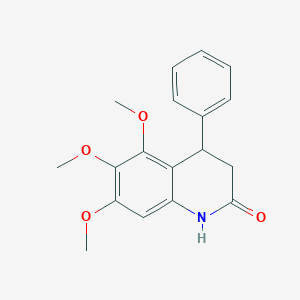
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antibacterial, antifungal, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N1O3. The compound features a quinoline core with three methoxy groups and a phenyl substituent, which contribute to its biological activities.
Cytotoxic Activity
Numerous studies have reported the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant inhibitory effects on cell proliferation in human cancer cell lines such as A549 (lung cancer), HL-60 (leukemia), and MCF-7 (breast cancer).
The structure-activity relationship (SAR) studies suggest that the presence of methoxy groups at positions 5, 6, and 7 enhances the cytotoxicity of this compound.
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Pseudomonas aeruginosa | 20.0 |
These findings indicate that the compound may serve as a potential lead for developing new antibacterial agents.
Antifungal Activity
In antifungal assays, this compound exhibited notable activity against various fungal species.
The antifungal activity suggests that this compound could be useful in treating fungal infections.
Antiviral Activity
Research into the antiviral properties of this compound indicates potential effectiveness against viruses such as H1N1 and HIV.
The compound's ability to inhibit viral replication highlights its potential as an antiviral agent.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways related to cell survival and proliferation.
Case Studies
Case Study 1: Cytotoxicity in MCF-7 Cells
A study conducted by Lu et al. demonstrated that treatment with this compound resulted in a significant reduction in viable MCF-7 cells after exposure to concentrations as low as 6 µM for 24 hours. Flow cytometry analysis revealed an increase in early and late apoptotic cells compared to control groups.
Case Study 2: Antibacterial Efficacy
In another study focusing on its antibacterial properties, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated an MIC of 12.5 µg/mL. This suggests that it may be effective in treating infections caused by antibiotic-resistant strains.
Propriétés
IUPAC Name |
5,6,7-trimethoxy-4-phenyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-10-13-16(18(23-3)17(14)22-2)12(9-15(20)19-13)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGIOWPOQQIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














